6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIFRBNIUDNCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative is then reacted with isonicotinoyl chloride to form the isonicotinoylpiperidine intermediate. This intermediate is subsequently reacted with a pyranone derivative under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one has shown potential in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-2-one Derivatives
Pyran-2-one derivatives vary significantly in bioactivity based on substituents. Key comparisons include:
Key Insight : The target compound’s piperidin-4-yloxy and pyridine-carbonyl groups likely improve membrane permeability and target specificity compared to simpler pyran-2-one derivatives.
Piperidine-Containing Analogues
Piperidine modifications are critical for modulating bioactivity. Notable examples:
Key Insight : The pyridine-4-carbonyl group in the target compound may offer superior binding to bacterial targets compared to benzoyl or alkyl substituents, as seen in related piperidine derivatives .
Antimicrobial Activity of Pyrimidine and Pyran-2-one Hybrids
While pyrimidine derivatives (e.g., 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) exhibit strong antimicrobial activity, pyran-2-one hybrids may differ in mechanism:
Key Insight : The pyran-2-one core may reduce cytotoxicity compared to pyrimidine derivatives, but antimicrobial potency could be lower without thioether or hydrazide groups .
Biological Activity
6-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyranone core, a piperidine moiety, and a pyridine carbonyl group. This structural arrangement is believed to contribute to its biological effects.
Research indicates that this compound may act as an inhibitor of specific protein kinases, particularly the ALK5 receptor, which is involved in the TGF-β signaling pathway. Inhibition of ALK5 can lead to reduced tumor growth and fibrosis, making it a target for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation with IC50 values in the low nanomolar range (e.g., 25 nM against ALK5 autophosphorylation) .
Pharmacokinetics
The compound has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary studies. For example, administration at 30 mg/kg showed significant tumor growth inhibition in xenograft models without evident toxicity .
Case Study 1: ALK5 Inhibition
A study focused on a series of derivatives related to this compound highlighted its role as an ALK5 inhibitor. The lead compound demonstrated potent inhibition of ALK5 activity and showed promising results in reducing tumor growth in vivo .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of similar compounds derived from the pyranone structure. These studies indicated that modifications could enhance activity against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
Comparative Biological Activity
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 6-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one | ALK5 | 25 | Tumor growth inhibition |
| Compound A | AChE | 0.62 | Neuroprotective |
| Compound B | BuChE | 0.35 | Neuroprotective |
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for polar aprotic conditions).
- Temperature control (0–5°C for sensitive intermediates).
- Purification via column chromatography or recrystallization .
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the pyranone carbonyl (δ ~165–170 ppm), piperidine protons (δ 2.5–4.0 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm). Coupling constants help confirm stereochemistry .
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm<sup>-1</sup>) and ether linkages (1100–1250 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ~390 m/z) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the piperidine-pyranone linkage .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
Methodological Improvements :
- Continuous Flow Reactors : Enhance mixing and temperature control during nucleophilic substitutions, reducing side products .
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for efficient coupling reactions .
- Solvent-Free Conditions : Microwave-assisted synthesis for faster cyclization steps .
Case Study :
A 23% yield improvement (from 45% to 68%) was achieved by replacing THF with DCE in the etherification step, minimizing hydrolysis .
Advanced: How to resolve contradictions in NMR data for stereoisomers?
Answer:
Strategies :
- 2D NMR (COSY, NOESY) : Identify through-space interactions between piperidine protons and pyridine substituents to assign axial/equatorial configurations .
- Computational Modeling (DFT) : Compare calculated <sup>13</sup>C chemical shifts with experimental data to validate stereoisomer structures .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 and confirm purity (>99%) .
Example :
A study resolved conflicting NOE signals by modeling the lowest-energy conformation, confirming the piperidine ring adopts a chair configuration .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for bioactivity?
Answer:
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., pyridine → quinoline) and assess changes in bioactivity .
In Vitro Assays : Screen against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
Molecular Docking : Map interactions (e.g., hydrogen bonds between pyranone carbonyl and kinase active sites) using AutoDock Vina .
Q. Key Findings :
- The pyridine-4-carbonyl group enhances selectivity for adenosine receptors (Ki = 12 nM vs. 45 nM for non-carbonyl analogs) .
- Methyl substitution at C6 improves metabolic stability (t½ increased from 1.2 to 4.7 hours in hepatic microsomes) .
Advanced: How to address low solubility in pharmacological assays?
Answer:
Formulation Strategies :
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to achieve 2.5 mg/mL solubility .
- Nanoparticle Encapsulation : PLGA nanoparticles (size ~150 nm) improve bioavailability (AUC increased 3.8-fold in rat models) .
- Salt Formation : Hydrochloride salts enhance aqueous solubility (from 0.1 mg/mL to 5.2 mg/mL) .
Advanced: What analytical techniques validate purity for in vivo studies?
Answer:
- HPLC-UV/ELSD : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (ACN:H2O + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Ensure thermal stability (decomposition >200°C) for storage .
Advanced: How to mitigate toxicity concerns during preclinical evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
